molecular formula C17H19N5O3S B2781033 2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-31-4

2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2781033
CAS RN: 898361-31-4
M. Wt: 373.43
InChI Key: YLECQBLIXIPPSB-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a nitrophenyl group, a thiazolo ring, and a triazol ring . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrrolidine derivatives, for example, can be synthesized from different cyclic or acyclic precursors . The nitrophenyl group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The thiazolo and triazol rings are heterocyclic rings containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The nitro group, for example, is electron-withdrawing and could make the compound reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group could make the compound more polar and potentially increase its reactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds within this chemical family are often synthesized through innovative methodologies that enhance their applicability in various fields of research. For instance, multicomponent reaction methodologies have been employed to prepare thiazolo and triazolo derivatives, showcasing a promising approach for the synthesis of complex molecules with high yields and potential anticancer activity across a range of cancer cell lines (Altuğ et al., 2011). Similarly, novel series of polynuclear pyrido and thiazolo derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the diverse bioactivity potential of such compounds (El‐Kazak & Ibrahim, 2013).

Antimicrobial and Anticancer Properties

The research into these compounds often extends into their bioactivity, particularly focusing on antimicrobial and anticancer properties. A notable example includes the synthesis of new 1,2,4-triazole derivatives bearing pyrazole, which showed significant in vitro activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Reddy et al., 2010). Furthermore, novel triazole derivatives have been analyzed for their structural, spectral, antioxidant, and bioactivity profiles, demonstrating their potential in scientific research applications beyond antimicrobial properties, including interactions with biological targets like SARS-CoV-2 main protease (Alaşalvar et al., 2021).

Insecticidal and Protective Effects

Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm have been explored, revealing the potential of these compounds in agricultural applications (Fadda et al., 2017). Protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver have also been studied, showcasing the potential therapeutic applications of these compounds (Aktay et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, pyrrolidine derivatives can have various biological activities and can interact with different proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Compounds containing a nitro group, for example, can be potentially explosive and should be handled with care .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-ethyl-5-[(4-nitrophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-2-13-18-17-21(19-13)16(23)15(26-17)14(20-9-3-4-10-20)11-5-7-12(8-6-11)22(24)25/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECQBLIXIPPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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